



## Application Notes: Immunoprecipitation of BRD4 Following ARV-825 Treatment

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Compound of Interest		
Compound Name:	ARV-825	
Cat. No.:	B605597	Get Quote

#### Introduction

ARV-825 is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that potently and selectively targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation.[1][2] It is composed of a ligand for BRD4 (based on the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a chemical linker.[1][3] This dual binding recruits BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This degradation is rapid, efficient, and long-lasting compared to the reversible action of traditional BET inhibitors.[7][8]

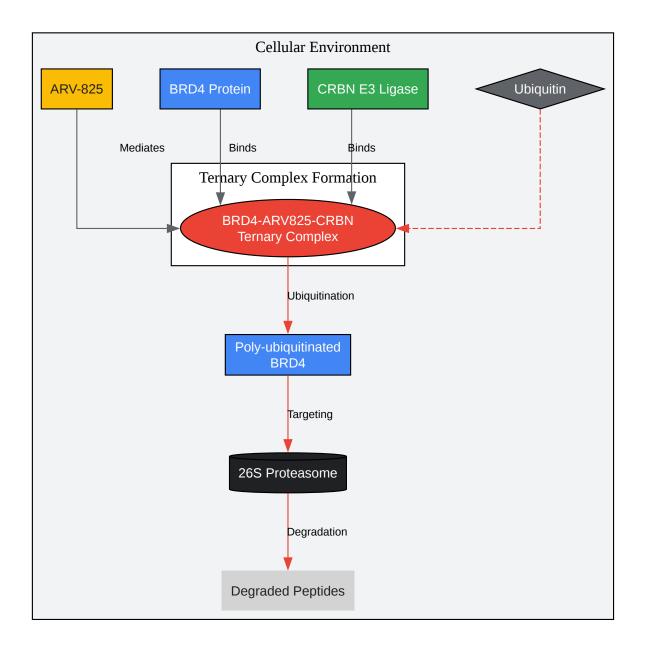
The degradation of BRD4 by **ARV-825** disrupts the transcription of key oncogenes, including c-Myc, making it a promising therapeutic strategy for various cancers.[3][4][9] Immunoprecipitation (IP) is a crucial technique to study the effects of **ARV-825**. It allows researchers to isolate BRD4 from cell lysates to quantify its degradation, and to investigate how its interactions with other proteins are affected by the treatment. This document provides a detailed protocol for the immunoprecipitation of BRD4 from cells treated with **ARV-825**, followed by western blot analysis.

## Mechanism of Action: ARV-825-Mediated BRD4 Degradation

**ARV-825** functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity facilitates the



transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The result is a sustained depletion of BRD4 protein levels within the cell.[4][10]



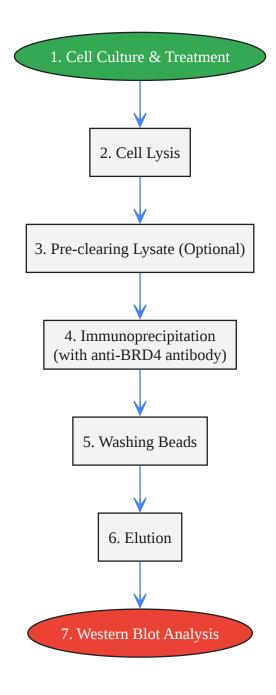
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Caption: Mechanism of ARV-825 induced BRD4 degradation.



# Experimental Protocols Workflow for BRD4 Immunoprecipitation after ARV-825 Treatment

The overall experimental procedure involves treating cultured cells with **ARV-825**, preparing cell lysates, immunoprecipitating the target protein (BRD4), and finally analyzing the results by western blotting to quantify the reduction in BRD4 levels.



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